molecular formula C5H6N2S B078358 5-(Methylthio)pyrimidine CAS No. 14257-02-4

5-(Methylthio)pyrimidine

Cat. No.: B078358
CAS No.: 14257-02-4
M. Wt: 126.18 g/mol
InChI Key: IBMKUYMVNFUNOW-UHFFFAOYSA-N
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Description

5-(Methylthio)pyrimidine is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring substituted with a methylthio (–SCH₃) group at the 5-position. This structural motif is critical for its electronic and steric properties, enabling diverse reactivity and biological interactions. The methylthio group enhances lipophilicity and modulates electron density within the pyrimidine ring, influencing binding to biological targets such as enzymes and receptors .

For instance, they have been investigated for anti-HIV activity and as antibacterial agents, with some derivatives isolated from Escherichia coli strains showing promise against toxin-induced diarrhea . Their synthetic versatility also makes them valuable intermediates in organic chemistry, particularly in cross-coupling reactions and multi-component syntheses .

Properties

CAS No.

14257-02-4

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

5-methylsulfanylpyrimidine

InChI

InChI=1S/C5H6N2S/c1-8-5-2-6-4-7-3-5/h2-4H,1H3

InChI Key

IBMKUYMVNFUNOW-UHFFFAOYSA-N

SMILES

CSC1=CN=CN=C1

Canonical SMILES

CSC1=CN=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

5-(2-Haloethyl)pyrimidine Derivatives

  • Structure : Features a haloethyl (–CH₂CH₂X, X = Cl, I) group at the 5-position instead of methylthio.
  • Synthesis : Prepared via nucleophilic substitution of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid or phosphoryl chloride .
  • Key Differences :
    • Hydrogen Bonding : X-ray crystallography reveals N–H···O hydrogen bonds forming 1D chains, enhancing crystallinity compared to 5-(methylthio)pyrimidine .
    • Reactivity : Haloethyl groups enable further functionalization (e.g., nucleophilic displacement), whereas the methylthio group is less reactive under similar conditions.

Thieno[2,3-d]pyrimidines

  • Structure : Fused thiophene-pyrimidine systems with a methylthio group at the 2-position (e.g., compound 32 in ).
  • Biological Activity : Acts as a selective 5-HT₃ receptor antagonist (Ki = 4.2 nM), demonstrating high receptor affinity due to the thiophene ring’s electron-rich environment .
  • Key Differences: Substituent Position: The 2-methylthio group in thienopyrimidines directs binding to serotonin receptors, unlike 5-substituted analogs, which lack this specificity. Electronic Effects: The fused thiophene ring enhances π-stacking interactions, absent in this compound.

5-(Tributylstannyl)-2-(methylthio)pyrimidine

  • Structure : Combines a 5-tributylstannyl (–SnBu₃) group with a 2-methylthio substituent.
  • Applications : Used in Stille cross-coupling reactions to construct biaryl systems, leveraging the stannyl group’s transmetalation capability .
  • Key Differences :
    • Reactivity : The stannyl group enables catalytic coupling, whereas this compound is typically inert in such reactions.
    • Synthetic Utility : This compound serves as a versatile building block in drug discovery, unlike simpler 5-(methylthio) derivatives.

Table 1: Key Properties of this compound and Analogues

Compound Substituents Synthesis Method Biological Activity Key Reference
This compound 5-SCH₃ Multi-component condensation Anti-HIV, antibacterial
5-(2-Chloroethyl)pyrimidine 5-CH₂CH₂Cl Hydrohalic acid substitution None reported
Thieno[2,3-d]pyrimidine 32 2-SCH₃, fused thiophene Cyclocondensation 5-HT₃ receptor antagonist
5-(Tributylstannyl)-2-SCH₃ 5-SnBu₃, 2-SCH₃ Transmetalation Synthetic intermediate

Electronic and Steric Effects

  • This compound : The –SCH₃ group donates electrons via resonance, increasing electron density at the 4- and 6-positions, which enhances nucleophilic aromatic substitution .
  • Chloroethyl Derivatives : The electron-withdrawing halo group reduces ring electron density, favoring electrophilic attacks at the 2- and 4-positions .

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